molecular formula C13H12ClN3O4 B2382009 dimethyl 1-(3-chloro-4-methylphenyl)-1H-1,2,3-triazole-4,5-dicarboxylate CAS No. 895641-60-8

dimethyl 1-(3-chloro-4-methylphenyl)-1H-1,2,3-triazole-4,5-dicarboxylate

Cat. No.: B2382009
CAS No.: 895641-60-8
M. Wt: 309.71
InChI Key: IRYZEEUCKARBFH-UHFFFAOYSA-N
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Description

Dimethyl 1-(3-chloro-4-methylphenyl)-1H-1,2,3-triazole-4,5-dicarboxylate is an organic compound belonging to the class of triazoles. Triazoles are five-membered heterocyclic compounds containing three nitrogen atoms. This specific compound is characterized by the presence of a 3-chloro-4-methylphenyl group attached to the triazole ring, along with two ester groups at the 4 and 5 positions of the triazole ring.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of dimethyl 1-(3-chloro-4-methylphenyl)-1H-1,2,3-triazole-4,5-dicarboxylate typically involves a multi-step process. One common method includes the reaction of 3-amino-1H-1,2,4-triazole with dimethyl acetylenedicarboxylate (DMAD) and aryl aldehydes in the presence of a solid base catalyst such as silica sodium carbonate (SSC) . The reaction is carried out under controlled conditions to ensure the formation of the desired product.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, the use of automated systems for monitoring and controlling reaction parameters can improve the efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions

Dimethyl 1-(3-chloro-4-methylphenyl)-1H-1,2,3-triazole-4,5-dicarboxylate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized products.

    Reduction: Reduction reactions can lead to the formation of reduced derivatives of the compound.

    Substitution: The compound can participate in substitution reactions, where one or more substituents on the triazole ring are replaced by other groups.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles for substitution reactions. The reaction conditions, such as temperature, solvent, and pH, are carefully controlled to achieve the desired outcomes.

Major Products Formed

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield oxidized triazole derivatives, while substitution reactions can produce a variety of substituted triazole compounds.

Scientific Research Applications

Dimethyl 1-(3-chloro-4-methylphenyl)-1H-1,2,3-triazole-4,5-dicarboxylate has several scientific research applications, including:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules and as a reagent in various chemical reactions.

    Biology: The compound is studied for its potential biological activities, such as antimicrobial and antifungal properties.

    Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a precursor for drug development.

    Industry: The compound is used in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of dimethyl 1-(3-chloro-4-methylphenyl)-1H-1,2,3-triazole-4,5-dicarboxylate involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Dimethyl 1-(3-chloro-4-methylphenyl)-1H-1,2,3-triazole-4,5-dicarboxylate is unique due to its specific substitution pattern and the presence of both ester groups and a chloro-methylphenyl group. This combination of structural features imparts distinct chemical and biological properties, making it valuable for various research and industrial applications.

Properties

IUPAC Name

dimethyl 1-(3-chloro-4-methylphenyl)triazole-4,5-dicarboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H12ClN3O4/c1-7-4-5-8(6-9(7)14)17-11(13(19)21-3)10(15-16-17)12(18)20-2/h4-6H,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IRYZEEUCKARBFH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1)N2C(=C(N=N2)C(=O)OC)C(=O)OC)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H12ClN3O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

309.70 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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